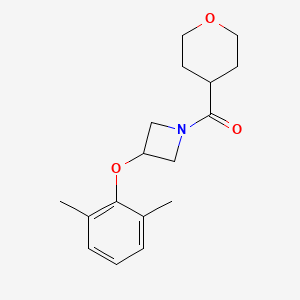
4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is not well understood. However, studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of novel therapeutic agents.
Biochemical and Physiological Effects:
Studies have shown that 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole in lab experiments is its unique chemical structure, which makes it an ideal compound for studying various biological targets. However, one of the limitations of using this compound is its limited availability, which could hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole. One of the potential applications of this compound is in the development of novel therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with various biological targets. Further research is also needed to explore the potential applications of this compound in drug discovery and biological research.
In conclusion, 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole is a synthetic compound that has shown promising results in several studies. This compound has the potential to be used in various fields such as medicinal chemistry, drug discovery, and biological research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole involves a multi-step process that includes the reaction of 4-methoxy-2,5-dimethylphenylacetonitrile with ethyl chloroformate, followed by the reaction with imidazole and 5-methyl-1,3-oxazole. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-(1H-imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole has made it a popular compound for scientific research. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biological research.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-16(21-4)12(2)7-14(11)17-19-15(13(3)22-17)9-20-6-5-18-10-20/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLBLFESPVBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=NC(=C(O2)C)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)


![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
